Product packaging for 2-(2-Diethylaminoethoxy)ethanol(Cat. No.:CAS No. 140-82-9)

2-(2-Diethylaminoethoxy)ethanol

Cat. No.: B027993
CAS No.: 140-82-9
M. Wt: 161.24 g/mol
InChI Key: VKBVRNHODPFVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Diethylaminoethoxy)ethanol (CAS 140-82-9) is a versatile amino alcohol with significant utility in research and industrial chemical synthesis. Its molecular structure, featuring both a tertiary amine and a hydroxyl group, makes it a valuable intermediate for the development of specialty chemicals, including surfactants and emulsifiers . This compound is recognized for its application in pharmaceutical research, where it serves as a key ingredient in the synthesis of cough suppressants . Researchers value this chemical for its properties as a building block in organic synthesis, enabling the introduction of both hydrophilic and cationic functionalities into target molecules. Physical & Chemical Properties (for reference): - Molecular Formula: C8H19NO2 - Molecular Weight: 161.242 g/mol - Appearance: Colorless transparent liquid - Density: 0.94 g/cm³ - Boiling Point: 234.7±15.0 °C at 760 mmHg - Flash Point: 95.8±20.4 °C Handling & Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It must not be used for personal purposes. Please refer to the relevant Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO2 B027993 2-(2-Diethylaminoethoxy)ethanol CAS No. 140-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(diethylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-3-9(4-2)5-7-11-8-6-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBVRNHODPFVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Record name DIETHYLAMINOETHOXYETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6265
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63833-83-0
Record name Poly(oxy-1,2-ethanediyl), α-[2-(diethylamino)ethyl]-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63833-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9059701
Record name 2-[2-(Diethylamino)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diethylaminoethoxyethanol appears as a colorless liquid with an amine-like odor. Slightly less dense than water and slightly soluble in water. May emit toxic oxides of nitrogen when heated to high temperatures May cause irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name DIETHYLAMINOETHOXYETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6265
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

140-82-9
Record name DIETHYLAMINOETHOXYETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6265
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-[2-(Diethylamino)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-(2-(diethylamino)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylaminoethoxyethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-[2-(diethylamino)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-(Diethylamino)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9059701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(diethylamino)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.943
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-[2-(Diethylamino)ethoxy]ethanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PPN959BHJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical Context and Significance of the Compound in Chemical Sciences

The history of 2-(2-Diethylaminoethoxy)ethanol is intrinsically linked to the broader exploration of amino alcohols and their derivatives in the mid-20th century, particularly within the pharmaceutical and industrial chemistry sectors. While pinpointing the exact date of its first synthesis is challenging based on publicly available records, a notable milestone in its history is a 1958 patent detailing the preparation of its organic esters. google.com This patent highlighted the potential of these esters as spasmolytic agents, indicating an early interest in the pharmacological applications of the this compound scaffold. google.com

The significance of this compound in the chemical sciences stems from its utility as a versatile intermediate. Its structure, which combines a nucleophilic tertiary amine and a reactive hydroxyl group, allows for a wide range of chemical modifications. This has made it a valuable building block in the synthesis of more complex molecules. cymitquimica.comgoogle.com For instance, it is a known metabolite of the cough medicine Butamirate (B195433), underscoring its relevance in drug metabolism studies. scbt.com Furthermore, alternative synthesis routes have been explored, such as the reaction of 2-chloroethoxyethanol (B8538215) with diethylamine (B46881), which was developed to provide a more cost-effective and safer production method compared to processes involving the highly reactive ethylene (B1197577) oxide. google.com

Methodological Approaches in Studying 2 2 Diethylaminoethoxy Ethanol and Its Derivatives

Advanced Synthetic Strategies for this compound and its Precursors

The synthesis of this compound can be approached through several pathways, with modern strategies focusing on catalytic efficiency, yield enhancement, and the generation of specific derivatives.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the industrial synthesis of this compound. One prominent method involves the reaction of 2-chloroethoxyethanol (B8538215) with diethylamine (B46881) in the presence of a catalyst. google.com This approach is highlighted as a cost-effective alternative to traditional methods that use ethylene (B1197577) oxide. google.com The catalysts employed are typically aliphatic substituted amides, such as N,N-Dimethylformamide (DMF). google.com The reaction is carried out in a pressure reactor under controlled temperature and time to yield the final product after neutralization and purification. google.com

Another well-established, though more hazardous, route is the reaction of N,N-diethylethanolamine with ethylene oxide. acs.org This reaction involves the nucleophilic ring-opening of the epoxide by the amine. The process can be catalyzed by bases or acids, and kinetic studies have shown that with tertiary amine catalysts, the reaction proceeds through several stages, potentially involving the formation of a zwitterionic intermediate that subsequently reacts with the alcohol. wikipedia.orgrsc.org

Enantioselective Synthesis and Chiral Resolution Techniques for this compound Derivatives

While this compound itself is an achiral molecule, it serves as a crucial building block for the synthesis of various chiral derivatives, particularly esters with significant pharmacological interest. google.com For instance, esters can be formed by reacting this compound with a chiral carboxylic acid or its corresponding acyl chloride. google.com A notable example is its role in the structure of Butamirate (B195433), where it forms an ester with 2-phenylbutyric acid.

The synthesis of these derivatives typically results in a racemic mixture, which necessitates separation into individual enantiomers, a process known as chiral resolution. wikipedia.org Common methods for resolving chiral compounds are applicable to these derivatives. nih.govmdpi.com

Crystallization of Diastereomeric Salts : This is the most common method for chiral resolution. wikipedia.org The tertiary amine group within the this compound moiety of the derivative can react with a chiral resolving agent, such as (+)-tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. google.comwikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.org Once separated, the pure enantiomer can be recovered by treating the salt with a base to remove the resolving agent. wikipedia.org

Chiral Column Chromatography : This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) within an HPLC or SFC system. nih.govmdpi.com It is a powerful analytical and preparative method for obtaining pure enantiomers. mdpi.com

Asymmetric synthesis, which aims to produce a single enantiomer directly, is an alternative to resolution but can be more complex to develop. nih.gov

Novel Reagents and Reaction Conditions for Enhanced Synthesis Yields

Research into the synthesis of this compound has focused on optimizing reaction conditions to maximize yield and purity. A patented method utilizing 2-chloroethoxyethanol and diethylamine reports achieving a purity of over 98% through precise control of reaction parameters. google.com This process avoids the use of ethylene oxide, which is an inflammable and explosive hazardous chemical, thereby improving safety and reducing costs associated with raw materials. google.com

Key parameters for this enhanced synthesis include the molar ratio of reactants, reaction temperature, and reaction time. The neutralization of the hydrogen chloride byproduct with a sodium hydroxide (B78521) solution is a critical step for isolating the final product. google.com

Optimized Reaction Conditions for this compound Synthesis google.com
ParameterValue/Range
Reactants2-chloroethoxyethanol and Diethylamine
CatalystAliphatic substituted amide (e.g., DMF)
Molar Ratio (Diethylamine : 2-chloroethoxyethanol)1.5 - 4.0 : 1.0
Reaction Temperature80°C - 130°C
Reaction Time2 - 4 hours
Post-reaction TreatmentNeutralization with NaOH solution
Final Purity>98%

Mechanism Elucidation of Reactions Involving this compound

Understanding the reaction mechanisms is fundamental to controlling the synthesis of this compound and minimizing unwanted by-products.

Mechanistic Studies of Etherification and Amination Reactions in its Formation

Two primary reaction mechanisms underpin the main synthetic routes to this compound.

Nucleophilic Substitution (Amination) : The synthesis from 2-chloroethoxyethanol and diethylamine is a type of N-alkylation that proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. wikipedia.orgbyjus.commasterorganicchemistry.com In this reaction, the diethylamine acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon atom of 2-chloroethoxyethanol that is bonded to the chlorine atom (a good leaving group). wikipedia.org This attack occurs in a single, concerted step, where the C-N bond is formed simultaneously as the C-Cl bond is broken, leading to the formation of a diethylaminoethoxyethanol hydro-chloride salt, which is subsequently neutralized. google.comwikipedia.org

Epoxide Ring-Opening (Etherification) : The synthesis starting from N,N-diethylethanolamine and ethylene oxide involves the nucleophilic ring-opening of the epoxide. libretexts.orgresearchgate.net Under basic or neutral conditions, the reaction proceeds via an S_N2 mechanism where the terminal hydroxyl group of N,N-diethylethanolamine is deprotonated to form a more potent alkoxide nucleophile. This alkoxide then attacks one of the carbon atoms of the strained three-membered epoxide ring, causing it to open and form the ether linkage. libretexts.org A subsequent protonation step yields the final product. libretexts.org The reaction with amines can also be catalyzed by acid, which involves protonating the epoxide oxygen to make the ring more susceptible to nucleophilic attack. libretexts.org

Investigations into Side Reactions and By-product Formation during Synthesis

The efficiency of any synthesis is often limited by the occurrence of side reactions and the formation of by-products.

In the amination of 2-chloroethoxyethanol , the primary by-product is hydrogen chloride (HCl), which forms a salt with the amine components in the reaction mixture. google.com This necessitates a neutralization step, typically with sodium hydroxide, to liberate the free amine product and facilitate its separation. google.com Another potential, though often less significant, side reaction is over-alkylation. The product, this compound, is itself a secondary amine (structurally, as it contains a -NH- analogue within the ether) and a tertiary amine, and could theoretically react with another molecule of 2-chloroethoxyethanol. However, the direct alkylation of secondary or tertiary amines can be slow. masterorganicchemistry.comlibretexts.org

In the ethylene oxide route , a significant side reaction is the further reaction of the desired this compound product with additional molecules of ethylene oxide. This leads to the formation of oligomers or polymers with repeating ethoxy units (polyethylene glycol chains). wikipedia.orgijrcs.org Controlling the stoichiometry and reaction conditions, such as using an excess of the amine, is crucial to minimize this polymerization. wikipedia.org The reaction of ethylene oxide with water, if present, can also lead to the formation of ethylene glycol and diethylene glycol as by-products. ijrcs.org

Neuroprotective Mechanisms and Molecular Targets of this compound Derivatives

Research into the neuroprotective effects of this compound derivatives has explored their influence on neuronal viability, neurotransmitter systems, and inflammatory pathways within the central nervous system.

Investigation of Effects on Neuronal Survival and Degeneration

Ethanolamine (B43304) derivatives, as a broader class, are recognized for their potential to support neuronal health. pharmaciyajournal.ru They are believed to facilitate the synthesis of critical components of neuronal membranes, such as acetylcholine (B1216132) and phosphatidylcholine, thereby enhancing neuronal membrane plasticity. pharmaciyajournal.ru Studies on related compounds have shown that they can protect neurons from various insults. For instance, some ethanol-containing compounds have been investigated for their ability to prevent ethanol-induced developmental toxicity and neurotoxicity. nih.gov The core structure of these derivatives suggests a potential to interact with and stabilize neuronal membranes, a key factor in preventing degenerative processes.

Studies on Neurotransmitter Modulation and Receptor Interactions

A significant area of investigation for ethanolamine derivatives is their role in cholinergic neurotransmission. pharmaciyajournal.ru By potentially serving as precursors to acetylcholine, they can stimulate the cholinergic system, which is crucial for cognitive functions like learning and memory. pharmaciyajournal.ru The interaction of these derivatives with neurotransmitter systems extends beyond the cholinergic, with some studies on related structures indicating influences on other receptor systems as well. The structural similarity to known neuromodulators suggests that these compounds could interact with a range of receptors, although specific receptor binding profiles for many this compound derivatives are still under active investigation.

Regulation of Intracellular Signaling Pathways and Neuroinflammation

Chronic alcohol consumption is known to induce neuroinflammation, a process characterized by the activation of microglia and the release of pro-inflammatory cytokines like TNFα, IL-1β, and CCL2. nih.gov Research suggests that ethanol (B145695) can trigger neuroinflammatory responses through pathways involving Toll-like receptor 4 (TLR4). nih.gov Specifically, ethanol exposure can lead to the activation of the MyD88-dependent signaling pathway, resulting in the production of inflammatory molecules. nih.gov Some studies have explored the potential of certain compounds to mitigate this alcohol-induced neuroinflammation. For example, the dual CCR2/5 inhibitor cenicriviroc (B192934) has been shown to reduce the infiltration of peripheral macrophages into the central nervous system and decrease the expression of inflammatory markers associated with chronic alcohol consumption. nih.gov While direct studies on this compound's role in these specific pathways are limited, the broader class of ethanolamine derivatives is being explored for its potential to modulate neuroinflammatory processes. pharmaciyajournal.ru

Cognitive Enhancement and Antiamnestic Activities of this compound Derivatives

The potential of this compound derivatives to improve cognitive function and counteract memory impairment has been a key focus of research.

Assessment of Memory Enhancement and Learning Paradigms

A series of 1-aryl-2-(2-aminoethoxy)ethanols, which are structurally related to this compound, have been evaluated for their antiamnestic activities. nih.gov In these studies, derivatives were tested for their ability to reverse amnesia induced by electroconvulsive shock and to counteract learning impairment caused by carbon dioxide in mice. nih.gov Notably, certain modifications to the aryl and amino groups of the parent compound resulted in significantly enhanced potency in these models of memory impairment. nih.gov

Mechanistic Insights into Anti-hypoxic Effects

In addition to antiamnestic properties, the same series of 1-aryl-2-(2-aminoethoxy)ethanols were also investigated for their anti-hypoxic activities. nih.gov This line of research assesses the ability of these compounds to protect the brain from the detrimental effects of oxygen deprivation. The findings indicated that specific structural analogues demonstrated notable anti-hypoxic effects, suggesting a potential to enhance brain resilience under conditions of reduced oxygen supply. nih.gov

Comparative Studies with Established Nootropic Agents

Currently, there is a notable lack of publicly available scientific literature that directly compares the nootropic or cognitive-enhancing effects of this compound derivatives, such as butamirate, with established nootropic agents like piracetam. Research on butamirate has predominantly focused on its efficacy as a centrally acting antitussive (cough suppressant). wikipedia.orgnih.govpatsnap.commims.compatsnap.comcentaurpharma.comhaleonhealthpartner-gne.com While butamirate does act on the central nervous system, specifically the cough center in the medulla oblongata, studies have not extended to a comparative analysis of its potential nootropic properties against recognized cognitive enhancers. wikipedia.orgpatsnap.com

Clinical investigations into butamirate have compared its antitussive effects to other cough suppressants, such as dextromethorphan, rather than to nootropics. nih.gov The primary endpoints in these studies have been related to cough suppression, such as the capsaicin-induced cough model, and not cognitive function. nih.gov Therefore, a direct, evidence-based comparison with established nootropics remains an area for future research.

Pharmacokinetic and Pharmacodynamic Modeling of this compound Derivatives in Biological Systems

The study of how this compound derivatives are processed by and interact with the body is crucial for understanding their therapeutic potential and mechanisms of action. This involves sophisticated modeling techniques and detailed metabolic and biomarker analysis.

Quantitative Systems Pharmacology (QSP) Approaches

QSP models for CNS drugs can incorporate various levels of biological detail, from molecular pathways and cellular interactions to neuronal circuits and their impact on behavior. nih.gov They provide a framework for translating preclinical findings to clinical outcomes and for exploring the effects of drugs on disease progression. nih.gov While the application of QSP to a wide range of CNS disorders is growing, specific, publicly available QSP models for this compound derivatives like butamirate have not been identified in the current body of scientific literature. The development of such models would represent a significant step forward in understanding the systemic effects and neurobiological impact of this class of compounds.

Metabolic Pathways and Metabolite Identification of this compound (e.g., Butamirate metabolite)

The primary metabolic pathway for butamirate, a prominent derivative of this compound, is hydrolysis. mims.comcentaurpharma.com This process breaks down butamirate into its two main metabolites: 2-phenylbutyric acid and this compound. mims.comrxreasoner.com Both of these metabolites have been shown to possess antitussive activity. rxreasoner.com

Following oral administration, butamirate is rapidly and completely absorbed. centaurpharma.com The hydrolysis of butamirate begins in the plasma. centaurpharma.com The resulting metabolites are further processed, with 2-phenylbutyric acid being partially metabolized through hydroxylation. rxreasoner.com The elimination of these metabolites occurs primarily through the kidneys. mims.comrxreasoner.com

Below is a table summarizing the key pharmacokinetic parameters of the main metabolites of butamirate.

MetaboliteMean Maximum Concentration (Cmax)Time to Reach Cmax (Tmax)Elimination Half-Life (t1/2)
2-phenylbutyric acid 3052 ng/mL (following a 90 mg dose of butamirate) rxreasoner.com~1.5 hours centaurpharma.comrxreasoner.com23.26 - 24.42 hours rxreasoner.com
This compound 160 ng/mL (following a 90 mg dose of butamirate) rxreasoner.com~0.67 hours rxreasoner.com2.72 - 2.90 hours rxreasoner.com

This table presents a summary of pharmacokinetic data for the primary metabolites of butamirate.

In Vitro and In Vivo Pharmacodynamic Markers

Pharmacodynamic markers are essential for quantifying the effect of a drug on the body. For derivatives of this compound, such as butamirate, the primary pharmacodynamic markers studied relate to its antitussive effects.

In in vivo studies, a key pharmacodynamic marker for butamirate is the capsaicin-induced cough challenge. nih.gov This model is used to assess the sensitivity of the cough reflex and has been employed in clinical trials to evaluate the efficacy of butamirate in healthy volunteers. nih.gov However, in these studies, a clear relationship between the pharmacokinetic parameters of butamirate's metabolites and its pharmacodynamic (antitussive) effects was not established. nih.gov

While butamirate acts centrally, specific in vitro or in vivo pharmacodynamic markers related to its neurobiological or potential nootropic effects have not been well-documented in scientific literature. A study has shown that butamirate binds with high affinity to the dextromethorphan-binding site in the guinea pig brain, which is located in the medulla oblongata's cough center. wikipedia.org This binding affinity could be considered an in vitro marker of its central activity, but its correlation with broader neurobiological or cognitive functions has not been explored. Further research is needed to identify and validate pharmacodynamic markers that can specifically measure the neurotropic and potential cognitive-enhancing effects of this compound and its derivatives.

Applications of 2 2 Diethylaminoethoxy Ethanol in Materials Science and Polymer Chemistry

Role of 2-(2-Diethylaminoethoxy)ethanol in Polymerization Processes

The distinct chemical functionalities of this compound make it a valuable additive in various polymerization processes, where it can influence the reaction kinetics, processing characteristics, and final properties of the polymer.

Use as a Reactive Diluent and its Influence on Polymer Properties

In the formulation of high-performance resins, such as urethane (B1682113) methacrylates used in chemical fastenings and adhesives, controlling the viscosity of the uncured system is crucial for ease of application and proper wetting of substrates. Reactive diluents are incorporated into these formulations to reduce viscosity, thereby improving handling and processing. However, the addition of a reactive diluent can sometimes compromise the mechanical properties of the cured polymer.

This compound can function as a reactive diluent. Its hydroxyl group allows it to be chemically incorporated into the polymer network during curing, for instance, by reacting with isocyanate groups in polyurethane systems. This covalent bonding minimizes the plasticizing effect that a non-reactive diluent might have, helping to maintain the mechanical integrity of the final product. While specific quantitative data on the viscosity reduction and its direct impact on mechanical properties for systems containing this compound are not extensively published in publicly available literature, its inclusion in patent literature for low-viscosity reactive resin systems points to its utility in this role. The goal is often to reduce the proportion of high-viscosity backbone resin without significantly impairing the performance of the cured material.

Investigation of Polymerization Inhibitors and Curing Mechanisms in Resin Systems Containing the Compound

In radically curable resin systems, such as those based on unsaturated polyesters or vinyl esters, the control of the polymerization process is critical. This involves preventing premature polymerization during storage and controlling the curing rate upon application. This compound, as a tertiary amine, can act as an accelerator in peroxide-initiated curing systems. The tertiary amine can promote the decomposition of the peroxide initiator, typically a dibenzoyl peroxide, generating free radicals that initiate the polymerization of the resin.

The curing mechanism in such systems is a complex free-radical chain polymerization. The role of this compound as an accelerator is to increase the rate of radical formation, thereby accelerating the gelation and hardening of the resin. The efficiency of this acceleration depends on the concentration of the amine, the type of peroxide, and the curing temperature.

Synthesis of Novel Polymeric Materials Incorporating this compound Moieties

The presence of a reactive hydroxyl group and a tertiary amine makes this compound a valuable monomer for the synthesis of functional polymers. By incorporating this moiety into a polymer backbone or as a side chain, materials with unique properties can be developed.

For instance, this compound can be used to synthesize organic esters through reaction with acyl chlorides or through transesterification. While these are small molecules, the same principle can be applied to create polyester (B1180765) or polyurethane chains containing the diethylaminoethoxy)ethanol side group. These side groups can introduce functionality such as pH-responsiveness, catalytic activity, or improved adhesion to certain substrates.

One documented example is the synthesis of various esters of this compound, such as the 1-phenyl-1-cyclopentanecarboxylic acid ester and the phenyl-(2-thenyl)-acetic acid ester, through reaction with the corresponding acyl chlorides. While not polymers themselves, these syntheses demonstrate the reactivity of the hydroxyl group and the potential for incorporating this functional unit into larger polymeric structures.

Catalytic Roles of this compound in Chemical Reactions

The basic nature of the tertiary amine group in this compound allows it to function as a catalyst in various chemical reactions, particularly in the field of polymer chemistry.

Exploration of this compound as a Catalyst or Co-catalyst

Tertiary amines are widely known to catalyze the reaction between isocyanates and hydroxyl groups, which is the fundamental reaction in the formation of polyurethanes. This compound can act as such a catalyst. Its presence can accelerate the gelling and curing of polyurethane coatings, adhesives, sealants, and elastomers.

Furthermore, patent literature describes the use of tertiary amino alcohols as catalysts in the hydrolysis of isocyanates to produce polyamines. google.com This process is a key step in the production of certain types of polymers. The catalytic activity of this compound in these reactions stems from its ability to activate the reactants and facilitate the formation of the transition state.

Mechanistic Studies of Catalytic Activity

The catalytic mechanism of tertiary amines in the urethane reaction is generally believed to involve the formation of an active complex between the amine and the isocyanate group or the hydroxyl group. One proposed mechanism involves the amine abstracting a proton from the hydroxyl group, making the oxygen more nucleophilic and thus more reactive towards the electrophilic carbon of the isocyanate group. Another proposed mechanism suggests the formation of an adduct between the amine and the isocyanate, which then reacts with the hydroxyl group.

In the context of this compound, the presence of the hydroxyl group on the same molecule as the tertiary amine can potentially lead to intramolecular catalytic effects, although specific mechanistic studies detailing this for this particular compound are not widely available. The ether linkage may also influence the solubility and availability of the catalytic site within the reaction medium.

Computational and Theoretical Chemistry Studies of 2 2 Diethylaminoethoxy Ethanol

Molecular Docking and Dynamics Simulations for Receptor Binding Affinity

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a derivative of 2-(2-Diethylaminoethoxy)ethanol, and a biological macromolecule, typically a protein receptor. These methods are instrumental in drug discovery for assessing the binding affinity and mode of interaction of potential drug candidates.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By scoring the different binding poses, researchers can estimate the strength of the interaction, often expressed as a binding energy. While no specific molecular docking studies on this compound were found in the public domain, studies on structurally related compounds, such as 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino) ethanol (B145695) derivatives, have demonstrated the utility of this approach. In one such study, these derivatives were docked into the active site of histone deacetylase 2 (HDAC2), an anti-cancer target. The results indicated that the compounds fit well within the active site, suggesting their potential as HDAC2 inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur. A study on 2-(Dimethylamino)ethanol (DMEA), a close structural analog of this compound, employed MD simulations to investigate its properties in condensed phases. While not focused on receptor binding, this research highlights the ability of MD simulations to accurately model the behavior of such molecules, which is a prerequisite for studying their interactions with biological targets. These simulations can reveal crucial information about the flexibility of the ligand and the receptor, the role of solvent molecules, and the key intermolecular interactions that stabilize the bound complex.

The combination of molecular docking and MD simulations allows for a comprehensive evaluation of the binding affinity of this compound derivatives to various receptors, thereby guiding the design of new compounds with enhanced biological activity.

Table 1: Illustrative Molecular Docking Data for Structurally Related Compounds

Compound ClassTarget ReceptorKey Findings
2-(2-Amino-6-Phenyl-4-Pyrimidinylamino) ethanol derivativesHistone Deacetylase 2 (HDAC2)Compounds fit well into the active site, suggesting potential as anti-cancer agents.
Indole (B1671886) sulfonohydrazide derivativesP2Y1 and P2Y6 receptorsFavorable interactions with key amino acid residues, supporting in vitro antagonist activity. nih.gov

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and to elucidate the mechanisms of chemical reactions at the atomic level. These calculations can determine the geometries of reactants, transition states, and products, as well as the activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway.

While specific quantum chemical studies focused solely on the reaction mechanisms of this compound are not widely available in published literature, the general methodology is well-established. For instance, automated reaction path search methods combined with kinetic analysis can be used to enumerate potential reactants for a target compound. This "inverse" approach can be invaluable for understanding the synthesis and degradation pathways of molecules like this compound.

DFT calculations can be applied to study various reactions involving this compound, such as its synthesis, oxidation, or its role as a catalyst. For example, in the context of its use as a corrosion inhibitor, quantum chemical calculations could help to understand how it interacts with metal surfaces and inhibits the corrosion process. Similarly, in the design of derivatives, these calculations can predict the reactivity of different sites on the molecule, guiding synthetic strategies. A recent study on indole sulfonohydrazide derivatives utilized DFT calculations to determine the stability and reactivity of the compounds, complementing their experimental biological evaluation. nih.gov

Table 2: Applications of Quantum Chemical Calculations in Reaction Mechanism Studies

Type of StudyInformation ObtainedRelevance to this compound
Reaction Path SearchingIdentification of reactants, transition states, and products.Understanding synthesis and degradation pathways.
Transition State AnalysisCalculation of activation energies and reaction rates.Predicting the feasibility and kinetics of reactions.
Molecular Orbital AnalysisInvestigation of electronic structure and reactivity.Guiding the design of new derivatives with desired chemical properties.

Structure-Activity Relationship (SAR) Analysis and Lead Optimization for Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry and drug design. It involves correlating the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure of a "lead" compound, such as a derivative of this compound, and observing the effect on its activity, researchers can identify the key chemical features responsible for its biological function. This knowledge is then used to design and synthesize new, more potent, and selective compounds.

The process of lead optimization often involves several strategies that can be guided by computational methods:

Modification of Functional Groups: Replacing or modifying functional groups to enhance interactions with the target receptor. For example, introducing hydrogen bond donors or acceptors to form stronger bonds with the protein.

Altering the Molecular Scaffold: Changing the core structure of the molecule to improve its fit within the receptor's binding pocket or to alter its physicochemical properties.

Bioisosteric Replacement: Substituting a part of the molecule with a chemical group that has similar physical or chemical properties, which can lead to improved activity or reduced side effects.

While specific SAR studies on derivatives of this compound are not readily found in the literature, the principles of SAR are universally applicable. For any given biological target, a library of this compound derivatives could be synthesized and tested. The resulting data would then be used to build an SAR model. Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop mathematical models that predict the activity of new, untested compounds.

For instance, if a derivative of this compound is found to have a desirable biological activity, its structure can be systematically altered. The diethylamino group, the ethoxy chain, and the terminal hydroxyl group all provide opportunities for modification. SAR analysis would reveal which modifications lead to an increase in potency and selectivity, guiding the lead optimization process toward a potential drug candidate. General principles of SAR suggest that adding polar groups can improve solubility, while hardening the molecule against metabolism can increase its half-life. youtube.com

Table 3: Common Strategies in SAR-based Lead Optimization

StrategyExample Modification on a this compound scaffoldPotential Outcome
Functional Group ModificationConversion of the terminal hydroxyl group to an ester or ether.Altered polarity, solubility, and metabolic stability.
Scaffold AlterationCyclization of the diethylaminoethoxy chain to form a morpholine (B109124) ring.Constrained conformation, potentially leading to higher receptor affinity.
Bioisosteric ReplacementReplacing the diethylamino group with a piperidino or pyrrolidino group.Modified basicity and lipophilicity, affecting binding and pharmacokinetic properties.

Analytical Methodologies for 2 2 Diethylaminoethoxy Ethanol and Its Derivatives

Development of Advanced Spectroscopic and Chromatographic Techniques for Detection and Quantification

The analysis of 2-(2-Diethylaminoethoxy)ethanol and its derivatives leverages a variety of sophisticated instrumental methods. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as simple detection, quantification, or impurity profiling.

Chromatographic Techniques

Chromatography is a powerful tool for separating this compound from complex mixtures. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. The National Institute of Standards and Technology (NIST) provides data on its analysis using a capillary column with an Ultra-2 active phase. nist.gov For detection, a Flame Ionization Detector (GC-FID) is often used, as noted in methodologies for similar amine compounds. osha.gov Electron ionization mass spectrometry (GC-MS) can be coupled with GC to provide definitive identification based on the compound's mass spectrum. nist.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers versatility for analyzing this compound, particularly in liquid samples. A common approach is reverse-phase (RP) HPLC. sielc.com For instance, the compound can be effectively separated using a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection (LC-MS), a volatile modifier such as formic acid is substituted for phosphoric acid. sielc.com The use of smaller 3 µm particle columns enables faster analysis times, a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com For certain derivatives or to enhance sensitivity, a pre-column derivatization step can be employed, a strategy used for related ethoxyethanols. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For ultra-trace level quantification, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity. Methodologies developed for other ethanolamines, which can be adapted for this compound, demonstrate the power of this technique. lcms.cz Using a triple quadrupole mass spectrometer with a heated electrospray ionization (ESI) source enhances desolvation and ionization, significantly improving sensitivity and reducing background noise. lcms.cz

The table below summarizes typical chromatographic conditions for the analysis of this compound and related compounds.

Technique Column Type Mobile Phase / Carrier Gas Detector Reference
GC Capillary, Ultra-2 phase (25 m x 0.32 mm)HeliumMass Spectrometry (MS) nist.gov
HPLC Newcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidUV, MS sielc.com
LC-MS/MS HILICAcetonitrile, Water with bufferTriple Quadrupole MS lcms.cz

Spectroscopic Techniques

While often coupled with chromatography, spectroscopic techniques can also be used directly for identification and quantification.

Mass Spectrometry (MS): As mentioned, MS is a key detector for both GC and HPLC, providing molecular weight and structural information. The electron ionization mass spectrum of this compound is available in the NIST database and serves as a reference for its identification. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups within a molecule. The IR spectrum of an ethanol (B145695) derivative will show characteristic absorption bands, such as the C-O and O-H stretching vibrations. open.edu While direct quantification in complex mixtures can be challenging, it is a valuable tool for structural confirmation. open.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure of this compound, confirming the connectivity of atoms. It is a primary tool for structural elucidation and purity assessment of the neat compound or in simple mixtures. researchgate.net

Method Validation and Quality Control in Research Applications

For analytical data to be considered reliable and accurate, the methods used must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Quality control involves the routine procedures that ensure the method performs as expected on a day-to-day basis. lcms.czresearchgate.net

Key Validation Parameters

Several key parameters are assessed during method validation, following guidelines such as those from the International Council for Harmonisation (ICH) or specific standards like ASTM.

Linearity and Range: This parameter verifies that the method's response is directly proportional to the concentration of the analyte over a specified range. For example, in an LC-MS/MS method for ethanolamines, linearity was established over a concentration range of 5 ppb to 1000 ppb, achieving a coefficient of determination (r²) greater than 0.99. lcms.cz

Accuracy and Recovery: Accuracy measures the closeness of the experimental value to the true value. It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix. For instance, three-level recovery studies (e.g., at 50, 100, and 250 ppb) are performed to ensure the method is accurate across its range. lcms.cz

Precision: Precision assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (within-day precision) and intermediate precision (between-day or between-analyst precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For a related compound, 2-[2-(dimethylamino)ethoxy]ethanol, an LOQ of 0.25 µ g/media was established for air analysis. analytice.com A highly sensitive LC-MS/MS method for other ethanolamines reported an LOD of 5 ppb. lcms.cz

Selectivity/Specificity: This ensures that the analytical signal is due to the analyte of interest and not from interference from other components in the sample matrix. In chromatography, this is demonstrated by achieving good peak resolution between the analyte and other components. A resolution value (Rs) of 1.87 was achieved between methanol (B129727) and ethanol in a GC method, indicating excellent separation. nih.gov

The table below provides an example of validation data for a sensitive analytical method, representative of what would be required for this compound analysis.

Validation Parameter Typical Acceptance Criteria Example Finding (Ethanolamines) Reference
Linearity (r²) > 0.99> 0.99 lcms.cz
Concentration Range Defined by application5 - 1000 ppb lcms.cz
Accuracy (Recovery) Typically 80-120%Passed 3-level criteria lcms.cz
LOD Signal-to-Noise > 35 ppb lcms.cz
Peak Resolution (Rs) > 1.51.87 (for related alcohols) nih.gov

Quality Control in Practice

In a research or quality control laboratory, ongoing measures are necessary to ensure data quality. This includes:

Use of Surrogate Standards: A surrogate, a compound chemically similar to the analyte but not expected to be in the sample (e.g., a deuterated version like Diethanolamine-d8), is added to every sample, blank, and standard. lcms.cz Its recovery is monitored to ensure the sample preparation and analysis for each run were successful. lcms.cz

Calibration Checks: Calibration curves are run with each batch of samples, and continuing calibration verification (CCV) standards are analyzed periodically to check for instrument drift.

Accuracy Profiles: Advanced statistical tools like accuracy profiles can be used to evaluate method performance and define the range in which the method is reliably accurate. researchgate.net

By combining advanced analytical techniques with thorough validation and stringent quality control, reliable and accurate data can be generated for this compound in diverse research applications.

Future Directions and Interdisciplinary Research with 2 2 Diethylaminoethoxy Ethanol

Emerging Applications in Pharmaceutical Development

2-(2-Diethylaminoethoxy)ethanol serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature allows it to be readily incorporated into more complex molecules, contributing to their therapeutic activity. The tertiary amine group can act as a pharmacophore or be protonated to form salts, enhancing solubility, while the hydroxyl group provides a convenient point for esterification or etherification.

One of the most well-documented applications is in the synthesis of antitussive agents. For instance, it is a key precursor to Pentoxyverine (also known as Carbetapentane), a non-opioid cough suppressant. google.comscbt.comcymitquimica.commidas-pharma.com The synthesis involves the esterification of the hydroxyl group of this compound with 1-phenylcyclopentanecarboxylic acid. Beyond this, its utility extends to the preparation of other active pharmaceutical ingredients (APIs). Research indicates its role as a building block for drugs such as Oxeladine, another cough suppressant, and potentially in the synthesis of sulfonamide antibiotics like Sulfadiazine. midas-pharma.com

A historical patent also highlights the potential of this amino alcohol in creating esters with significant spasmolytic activity, which are intended to relieve muscle spasms. google.com This early research underscores the long-standing interest in the pharmacological potential of derivatives of this compound.

Table 1: Pharmaceuticals Synthesized Using this compound

Pharmaceutical Therapeutic Class Role of this compound
Pentoxyverine (Carbetapentane) Antitussive (Cough Suppressant) Key synthetic intermediate. google.comscbt.comcymitquimica.commidas-pharma.com
Oxeladine Antitussive (Cough Suppressant) Building block for synthesis. midas-pharma.com
Sulfadiazine Antibiotic (Sulfonamide) Mentioned as a potential building block. midas-pharma.com
Various Esters Spasmolytic Formation of esters with spasmolytic properties. google.com

The continued exploration of this compound as a scaffold in medicinal chemistry is a promising area of research. Its ability to impart specific physicochemical properties, such as basicity and lipophilicity, makes it an attractive moiety for the design of new chemical entities with desired pharmacokinetic and pharmacodynamic profiles.

Integration with Advanced Drug Delivery Systems

The unique chemical properties of this compound make it a compelling candidate for the development of advanced drug delivery systems, particularly those that respond to specific physiological cues. The presence of the tertiary amine group, with a pKa that can be tuned through molecular design, allows for the creation of pH-responsive polymers. nih.gov

Cationic polymers, which possess positive charges, are widely investigated for their ability to encapsulate and deliver therapeutic agents. nih.gov Polymers derived from monomers containing the 2-(2-diethylaminoethoxy) moiety would fall into this category. These polymers can form nanoparticles or micelles that can protect drugs from degradation and control their release.

A key area of interest is the development of "smart" drug delivery systems that target the acidic microenvironment of tumors. Polymers incorporating the diethylaminoethoxy group would be expected to be protonated at the lower pH found in tumor tissues (around pH 6.5) and in endosomes (around pH 5.0). nih.gov This protonation can lead to a change in the polymer's conformation, causing the drug-loaded nanoparticle to swell or disassemble, thereby releasing its therapeutic payload specifically at the target site. This targeted release mechanism can enhance the efficacy of anticancer drugs while minimizing side effects on healthy tissues. nih.govnih.gov

For example, a structurally similar polymer, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), has demonstrated this pH-responsive behavior, serving as a functional component in micellar systems for the targeted delivery of the anticancer drug doxorubicin. nih.gov It is highly probable that polymers synthesized from this compound-derived monomers would exhibit similar properties, opening up new avenues for creating sophisticated and effective drug delivery vehicles.

Table 2: Potential Properties of Polymers Derived from this compound for Drug Delivery

Property Mechanism Potential Application
pH-Responsiveness Protonation of the tertiary amine group at acidic pH. nih.gov Targeted drug release in tumor microenvironments or intracellular compartments. nih.govnih.gov
Cationic Nature Positive charge allows for interaction with negatively charged biological molecules. nih.gov Encapsulation and delivery of nucleic acids (gene therapy).
Stimuli-Responsive Swelling Changes in polymer conformation due to pH changes. Controlled release of encapsulated drugs.

Potential for Novel Material Development

The versatility of this compound extends beyond the pharmaceutical realm into the field of materials science. Its ability to act as a catalyst and a building block for polymers makes it a valuable component in the creation of a wide array of functional materials.

In polymer chemistry, it is utilized as a catalyst in the production of polyurethane foams. google.com Its incorporation into the polymer matrix can also help to minimize the characteristic amine odor often associated with these materials. Furthermore, it is used in the formulation of adhesives, sealants, and coating products, where it can contribute to the material's final properties.

The structural analogue, 2-(2-dimethylaminoethoxy)ethanol, has been studied for its use in creating surfactants that act as corrosion inhibitors and biocides, particularly in the demanding environment of oilfields. wikipedia.org This suggests a parallel potential for this compound in the development of materials designed to protect against corrosion and microbial growth.

The development of stimuli-responsive materials, or "smart" materials, is a rapidly advancing field. Hydrogels, which are cross-linked polymer networks that can absorb large amounts of water, are a key focus. The introduction of functional groups that respond to external stimuli, such as pH, can create hydrogels that exhibit controlled swelling and release of encapsulated substances. nih.gov The tertiary amine of this compound makes it an ideal candidate for incorporation into such hydrogels, enabling them to respond to changes in acidity. nih.gov These pH-responsive hydrogels could find applications in areas ranging from controlled-release agricultural products to sensors and soft robotics.

The ongoing research into functional polymers and smart materials will likely uncover new and innovative uses for this compound, leveraging its unique chemical characteristics to create materials with tailored properties and advanced functionalities.

Q & A

Q. What are the established synthesis methods for 2-(2-Diethylaminoethoxy)ethanol, and how do reaction parameters influence yield?

DEAE-EO is synthesized via ethoxidation of diethylamine with ethylene oxide. Critical parameters include temperature control (typically 50–80°C), stoichiometric ratios of reactants, and catalyst selection (e.g., alkali metal hydroxides). Excess ethylene oxide can lead to byproducts like polyethylene glycol derivatives, requiring careful purification via distillation .

Q. How do thermophysical properties (density, viscosity) of DEAE-EO aqueous solutions vary with temperature and concentration?

Experimental studies show density decreases linearly with temperature (278.15–323.15 K) and non-linearly with DEAE-EO concentration. Dynamic viscosity exhibits an exponential decrease with temperature and a maximum at ~50 mol% DEAE-EO due to hydrogen bonding disruptions. Methodologies include vibrating tube densitometry and falling ball viscometry, calibrated with pure water and reference fluids .

Q. What safety protocols are recommended for handling DEAE-EO in laboratory settings?

DEAE-EO requires storage under inert atmospheres (e.g., nitrogen) to prevent oxidation. Personal protective equipment (PPE) including gloves, goggles, and respiratory masks is mandatory. Ventilation systems must meet OSHA standards to mitigate inhalation risks, as per CLP regulations .

Advanced Research Questions

Q. How can Redlich-Kister equations model excess molar properties of DEAE-EO in aqueous solutions, and what are their limitations?

The Redlich-Kister framework correlates excess molar volume (VEV^E), isobaric expansion coefficient (αE\alpha^E), and Gibbs energy of flow (GEG^E) using polynomial fitting. Limitations arise at extreme concentrations (>80 mol%) due to non-ideal molecular interactions, necessitating activity coefficient models (e.g., NRTL) for accurate predictions .

Q. What experimental strategies resolve contradictions in reported viscosity data for DEAE-EO across studies?

Discrepancies often stem from impurities (e.g., residual amines) or measurement techniques. Researchers should:

  • Validate purity via GC-MS or NMR.
  • Standardize viscometers using reference fluids (e.g., aqueous glycerol solutions).
  • Report detailed temperature (±0.1 K) and shear rate conditions to ensure reproducibility .

Q. In CO₂ capture applications, how does DEAE-EO compare to Methyldiethanolamine (MDEA) in terms of absorption efficiency and kinetics?

DEAE-EO exhibits higher CO₂ cyclic capacity (1.2–1.5 mol/kg) than MDEA (0.8–1.0 mol/kg) at 50 mol% concentration due to its tertiary amine structure and lower viscosity. Kinetics are slower, requiring catalysts (e.g., piperazine) to enhance reaction rates. Methodological optimization includes pressure swing absorption (PSA) trials and infrared spectroscopy for real-time CO₂ loading analysis .

Q. What role do molecular dynamics (MD) simulations play in understanding DEAE-EO’s solvation behavior?

MD simulations reveal preferential hydrogen bonding between DEAE-EO’s ethoxy groups and water, explaining its hygroscopicity. Advanced workflows use OPLS-AA force fields and GROMACS software to simulate diffusion coefficients, validated against experimental viscosity data. Challenges include accurately modeling diethylamino group conformations .

Methodological Tables

Table 1: Thermophysical Properties of DEAE-EO (50 mol%) vs. MDEA (50 mol%) at 298.15 K

PropertyDEAE-EOMDEAMeasurement Technique
Density (kg/m³)1024.31048.7Vibrating tube densitometer
Dynamic viscosity (mPa·s)12.528.9Falling ball viscometer
CO₂ loading (mol/kg)1.420.95Titration with HCl
Source: Adapted from Valtz et al. (2023)

Table 2: Key Parameters for DEAE-EO Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–70°C>90% yield; minimizes byproducts
Diethylamine:EO molar ratio1:1.05Excess EO reduces diamine residues
Catalyst concentration0.5–1.0 wt% NaOHAccelerates ethoxidation
Source: Ashford’s Dictionary of Industrial Chemicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Diethylaminoethoxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(2-Diethylaminoethoxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.